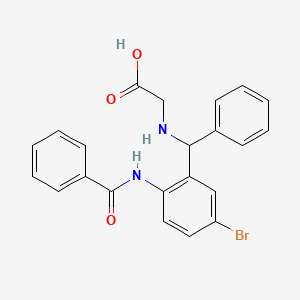

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine

Description

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is a glycine derivative characterized by a benzamido group at the 2-position, a bromine atom at the 5-position of the phenyl ring, and a phenylmethyl substituent linked to the glycine backbone. The benzamido and bromine moieties may enhance binding specificity to biological targets, while the phenylmethyl group could influence lipophilicity and blood-brain barrier penetration.

Properties

IUPAC Name |

2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3/c23-17-11-12-19(25-22(28)16-9-5-2-6-10-16)18(13-17)21(24-14-20(26)27)15-7-3-1-4-8-15/h1-13,21,24H,14H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFBETZZRJLHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.

Coupling with Glycine: The final step involves coupling the bromophenyl and benzamido groups with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules, making it valuable in developing new compounds for research purposes.

Biological Research

In biological contexts, this compound is instrumental in studying enzyme interactions and protein-ligand binding due to its stable complex formation with proteins. It is particularly useful in biochemical assays aimed at understanding cellular mechanisms.

Medicinal Chemistry

The compound shows promise in drug development, especially as a potential therapeutic agent targeting neurological disorders like Alzheimer’s disease. Its structural features enable interaction with biological targets, leading to possible applications as an inhibitor for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) .

Table 2: Biological Activity Overview

| Activity Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.046 - 9.01 |

| BACE1 Inhibition | β-secretase | 0.57 - 87.31 |

Alzheimer’s Disease Research

Recent studies have highlighted the efficacy of various benzamide derivatives, including this compound, as potential inhibitors against AChE and BACE1, both key targets in Alzheimer's therapy . The compound's design allows it to compete effectively with established inhibitors like donepezil.

Industrial Applications

In industrial chemistry, this compound is utilized for producing specialty chemicals due to its stability and reactivity profile, facilitating various chemical processes.

Mechanism of Action

The mechanism of action of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with amino acid residues in proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)

- Structure : Features a tetrazolyl group at the 4-position of the phenyl ring and an α-methyl substitution on the glycine backbone.

- Pharmacological Activity : Acts as a selective antagonist of metabotropic glutamate receptors (mGluR2/3), demonstrating neuroprotective effects in rat models of cerebral ischemia .

- Comparison :

- The tetrazolyl group in MTPG enhances receptor binding affinity compared to the benzamido group in the target compound.

- Bromine in the target molecule may improve metabolic stability over MTPG’s tetrazolyl group, which is prone to oxidation.

N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester

- Structure: Contains a chloro substituent at the 5-position, a methylamino group at the 2-position, and a methyl ester instead of free glycine.

- Role : Identified as an impurity in diazepam synthesis, highlighting its relevance in pharmaceutical quality control .

- Chlorine vs. bromine: Bromine’s larger atomic radius may sterically hinder interactions with certain enzymes or receptors.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structure : A benzamide derivative with bromine (5-position), fluorine (2-position), and a methoxy-substituted phenyl group.

- Applications : Structural analogs are used in kinase inhibition or as intermediates in drug synthesis .

- Comparison :

- Absence of the glycine backbone limits direct functional overlap but highlights the importance of halogen placement (bromine/fluorine) in modulating electronic properties.

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Receptor Specificity : MTPG’s tetrazolyl group enables strong hydrogen bonding with mGluR2/3, whereas the target compound’s benzamido group may favor interactions with aromatic residues in other receptor subtypes .

- Metabolic Stability : Bromine in the target compound could reduce cytochrome P450-mediated metabolism compared to chlorine in the diazepam impurity, as seen in halogenated benzodiazepines .

- Synthetic Challenges : The phenylmethyl group in the target molecule introduces steric hindrance during synthesis, unlike the simpler methyl ester in the diazepam impurity .

Biological Activity

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is a synthetic compound with potential pharmacological applications due to its unique structural features, including a benzamido group and a bromophenyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₇H₁₈BrN₂O₂, characterized by:

- Benzamido Group : Facilitates hydrogen bonding with proteins.

- Bromophenyl Moiety : Contributes to hydrophobic interactions, enhancing binding affinity to biological targets.

- Glycine Unit : Allows for peptide bond formation, making it versatile in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

- Receptor Modulation : Its structural similarity to neurotransmitters suggests possible roles in modulating receptor activity, particularly in neurological contexts.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antiinflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation markers in vitro.

- Cytotoxicity Against Cancer Cells : Data suggest selective cytotoxicity towards certain cancer cell lines, while sparing normal cells.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant selective toxicity towards T-cell malignancies. The study reported IC50 values as low as 19 nM for human purine nucleoside phosphorylase (PNP), indicating strong inhibitory potential against this target enzyme critical for nucleotide metabolism in cancer cells .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound interacts with amino acid residues in target proteins through hydrogen bonding and hydrophobic interactions. This interaction profile suggests its potential as a lead compound for developing new anti-cancer agents or anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.